Sanguinarine (RG)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sanguinarine is a polycyclic quaternary alkaloid extracted from various plants, including the bloodroot plant (Sanguinaria canadensis), Mexican prickly poppy (Argemone mexicana), Chelidonium majus, and Macleaya cordata . It is known for its toxic properties, particularly its ability to kill animal cells by acting on the sodium-potassium ATPase transmembrane protein . Historically, it has been used in traditional medicine for its supposed curative properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sanguinarine can be synthesized through a series of chemical reactions involving benzophenanthridine alkaloids. The synthetic route typically involves the formation of the benzophenanthridine skeleton followed by various functional group modifications . The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the desired product.

Industrial Production Methods: Industrial production of sanguinarine involves the extraction from plant sources, particularly from the roots of Sanguinaria canadensis. The extraction process includes solvent extraction, purification, and crystallization to obtain pure sanguinarine . Advances in biotechnology have also enabled the production of sanguinarine through microbial fermentation and plant cell culture techniques .

Analyse Des Réactions Chimiques

Types of Reactions: Sanguinarine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include dihydrosanguinarine (from reduction) and various oxidized derivatives (from oxidation) .

Applications De Recherche Scientifique

Anticancer Applications

Mechanisms of Action

Sanguinarine exhibits significant anticancer properties through various mechanisms:

- Cell Cycle Regulation : SANG induces cell cycle arrest and apoptosis in cancer cells by modulating cyclin-dependent kinases (CDKs) and cyclins. It has been shown to inhibit AURKA and CDK2, key regulators in cervical cancer, leading to reduced cell proliferation and increased apoptosis .

- Reactive Oxygen Species (ROS) Generation : SANG promotes ROS production, which is crucial for inducing apoptosis in various cancer types, including acute lymphoblastic leukemia and prostate cancer .

- Epithelial-Mesenchymal Transition (EMT) : SANG regulates EMT, a process involved in cancer metastasis, thereby inhibiting tumor migration and invasion .

Case Studies

- Cervical Cancer : A study identified 35 shared targets between SANG and cervical cancer-related proteins through network pharmacology. SANG demonstrated efficacy in inhibiting tumor growth by targeting multiple pathways .

- Prostate Cancer : Research indicated that SANG caused growth inhibition in both androgen-responsive and unresponsive prostate cancer cells by inducing apoptosis via CDK regulation .

- Breast Cancer : SANG's ability to induce apoptosis through mitochondrial pathways has been documented, showcasing its potential as a therapeutic agent against basal-like breast cancer .

Antifungal Applications

Sanguinarine has also shown promise as an antifungal agent, particularly against Candida albicans.

Mechanism of Action

- Membrane Disruption : SANG induces morphological changes in C. albicans, leading to cell wall rupture and membrane damage. It significantly reduces ergosterol content, a critical component of fungal cell membranes .

- In Vivo Efficacy : In murine models of candidiasis, SANG improved survival rates and reduced fungal burden in vital organs like the kidneys and lungs .

Chronic Disease Management

Beyond its anticancer and antifungal properties, sanguinarine has been investigated for its role in managing chronic diseases.

Anti-inflammatory Effects

SANG exhibits anti-inflammatory properties by downregulating cytokines such as TNF-α and interleukins 1β and 6. This suggests its potential utility in treating inflammatory conditions .

Antimicrobial Properties

The compound displays broad-spectrum antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial therapies .

Summary of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Cancer Therapy | Cell cycle arrest, ROS generation | Effective against cervical cancer, prostate cancer, breast cancer |

| Antifungal Agent | Membrane disruption | Significant efficacy against C. albicans in vitro and in vivo |

| Chronic Diseases | Anti-inflammatory effects | Reduces inflammatory cytokines; potential for broader therapeutic use |

Mécanisme D'action

Sanguinarine exerts its effects primarily by interacting with nucleic acids and proteins. It forms strong complexes with DNA and RNA, which can interfere with nucleic acid synthesis and function . This interaction is a key determinant of its anticancer activity, as it can induce apoptosis in cancer cells . Additionally, sanguinarine inhibits the sodium-potassium ATPase transmembrane protein, disrupting cellular ion balance and leading to cell death .

Comparaison Avec Des Composés Similaires

Activité Biologique

Sanguinarine (SG), a benzophenanthridine alkaloid derived from the root of Sanguinaria canadensis, has garnered attention for its diverse biological activities, particularly its antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of sanguinarine, supported by recent research findings, case studies, and data tables.

Antimicrobial Activity

Sanguinarine exhibits significant antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). A study demonstrated that sanguinarine's minimum inhibitory concentration (MIC) against MRSA strains ranged from 3.12 to 6.25 µg/ml, indicating its potential as an effective antimicrobial agent. The mechanism involves the release of cell wall autolytic enzymes leading to bacterial lysis, as confirmed by transmission electron microscopy observations .

Table 1: Antimicrobial Efficacy of Sanguinarine

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 3.12 - 6.25 µg/ml |

| Reference Strain 1 | 3.12 µg/ml |

| Reference Strain 2 | 1.56 µg/ml |

Anticancer Properties

Recent studies have highlighted sanguinarine's role in cancer treatment, particularly in cervical cancer. Research indicates that sanguinarine induces apoptosis in human cervical cancer cells through caspase activation and modulation of reactive oxygen species (ROS) levels. In vitro studies on cervical cancer cell lines (C-33A and HeLa) revealed that sanguinarine caused dose-dependent cell death and morphological changes consistent with apoptosis .

Case Study: Sanguinarine in Cervical Dysplasia Management

A series of clinical case studies reported the use of sanguinarine in managing cervical dysplasia. Patients treated with sanguinarine exhibited significant improvements, suggesting its therapeutic potential in gynecological oncology .

Table 2: Effects of Sanguinarine on Cervical Cancer Cells

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| C-33A | Varies | Induces apoptosis via caspase activation |

| HeLa | Varies | Increases ROS levels |

Sanguinarine's biological activity is attributed to several mechanisms:

- Reactive Oxygen Species Generation : Sanguinarine promotes oxidative stress in cancer cells, leading to apoptosis.

- Cell Cycle Arrest : It has been identified as a dual inhibitor of AURKA and CDK2, crucial for cell cycle regulation .

- Antibacterial Mechanism : Sanguinarine disrupts bacterial cell membranes and induces ROS production, contributing to its antimicrobial effects .

Additional Biological Activities

Beyond antimicrobial and anticancer properties, sanguinarine has shown potential in other areas:

- Anti-inflammatory Effects : Sanguinarine has been linked to the modulation of inflammatory pathways, making it a candidate for treating inflammatory diseases .

- Antidiabetic Properties : Research suggests that sanguinarine may help regulate glucose levels and protect against diabetic nephropathy by modulating ROS accumulation in kidney tissues .

Propriétés

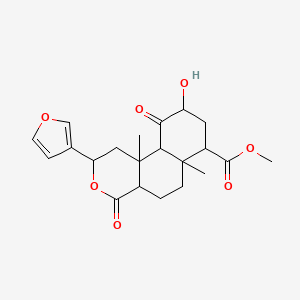

IUPAC Name |

methyl 2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O7/c1-20-6-4-12-19(25)28-15(11-5-7-27-10-11)9-21(12,2)17(20)16(23)14(22)8-13(20)18(24)26-3/h5,7,10,12-15,17,22H,4,6,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLTMVAIOAAGYAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)O)C)C4=COC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.